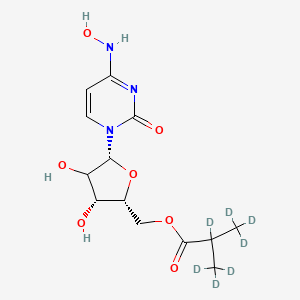
Molnupiravir-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molnupiravir-d7 is a deuterated analog of molnupiravir, an antiviral medication that inhibits the replication of certain RNA viruses, including SARS-CoV-2. This compound is used primarily in research to study the pharmacokinetics and metabolic pathways of molnupiravir due to the presence of deuterium, which can provide more detailed insights into the drug’s behavior in the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Molnupiravir-d7 can be synthesized using a one-pot process from cytidine. The synthesis involves the selective protection of the 2’,3’-dihydroxyls and amino groups of cytidine, followed by isobutyrylation at the 5’-hydroxyl position. The deprotection and hydroxyamination steps are then carried out in a single step under mild conditions, resulting in high-purity molnupiravir .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow technology to improve yield and purity. The final product is obtained through crystallization, achieving a purity of up to 99.7% .
Analyse Chemischer Reaktionen
Types of Reactions
Molnupiravir-d7 undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Involves the addition of hydrogen to double bonds or carbonyl groups.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carbonyl-containing derivatives, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Molnupiravir-d7 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of molnupiravir.
Biology: Used to investigate the metabolic pathways and pharmacokinetics of molnupiravir in biological systems.
Medicine: Used in preclinical and clinical studies to understand the drug’s efficacy and safety profile.
Industry: Used in the development of antiviral therapies and in the production of high-purity molnupiravir for pharmaceutical use .
Wirkmechanismus
Molnupiravir-d7, like molnupiravir, is a prodrug of the ribonucleoside analog N-hydroxycytidine (NHC). Once inside the body, it is metabolized to NHC, which is then phosphorylated to NHC-triphosphate (NHC-TP). NHC-TP acts as a competitive substrate for viral RNA-dependent RNA polymerase (RdRp), leading to the incorporation of errors in the viral genome and rendering the virus replication-incompetent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nirmatrelvir/Ritonavir: Another antiviral combination used to treat COVID-19.
Remdesivir: An antiviral drug used to treat COVID-19 and other RNA virus infections.
Favipiravir: An antiviral drug used to treat influenza and COVID-19.
Uniqueness
Compared to other antiviral drugs, molnupiravir-d7 provides a higher barrier to the development of viral resistance and has shown efficacy against a broader range of RNA viruses .
Eigenschaften
Molekularformel |
C13H19N3O7 |
|---|---|
Molekulargewicht |
336.35 g/mol |
IUPAC-Name |
[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C13H19N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h3-4,6-7,9-11,17-18,21H,5H2,1-2H3,(H,14,15,20)/t7-,9+,10?,11-/m1/s1/i1D3,2D3,6D |
InChI-Schlüssel |
HTNPEHXGEKVIHG-MBRGINTQSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=CC(=NC2=O)NO)O)O)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


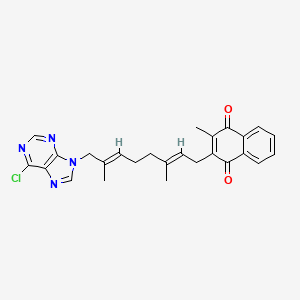
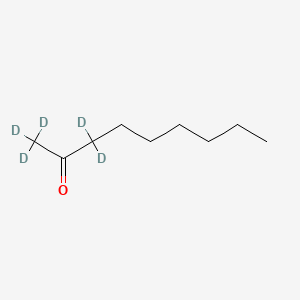

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)

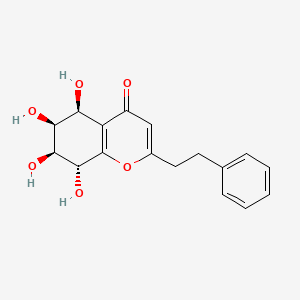
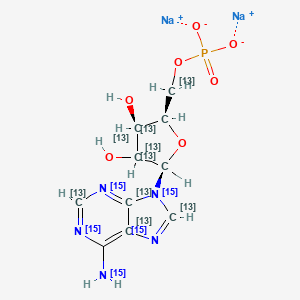

![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
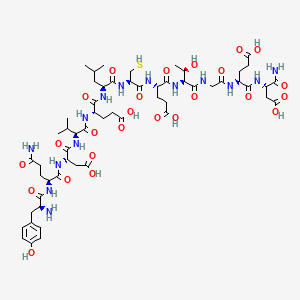
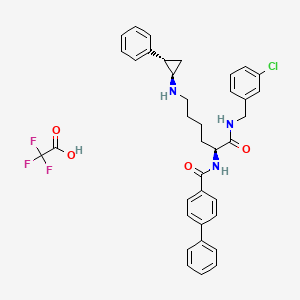
![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
